![molecular formula C22H17F2N3O2S2 B2527318 N-(2,5-二氟苯基)-2-{[3-甲基-7-(4-甲基苯基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代}乙酰胺 CAS No. 1111418-52-0](/img/structure/B2527318.png)

N-(2,5-二氟苯基)-2-{[3-甲基-7-(4-甲基苯基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

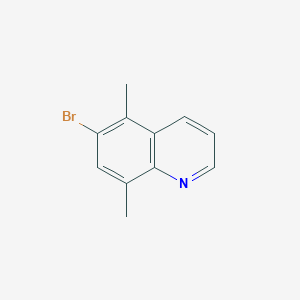

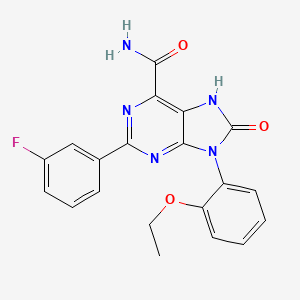

The compound N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a derivative of pyrimidine, which is a class of compounds known for their biological activity, particularly in the inhibition of enzymes like thymidylate synthase (TS). This enzyme is crucial for DNA synthesis and is a target for antitumor and antibacterial agents. The compound is structurally related to the 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which have been synthesized and evaluated for their potential as TS inhibitors and their antitumor and antibacterial properties .

Synthesis Analysis

The synthesis of related compounds involves starting with a key intermediate, such as 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, and then appending appropriately substituted aryl thiols to the 5-position via an oxidative addition reaction. This reaction typically uses iodine, ethanol, and water and also results in the deprotection of the 2-amino group . Although the specific synthesis of N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is not detailed, it is likely to follow a similar pathway with its own specific intermediates and substituents.

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, with multiple substituents affecting their biological activity. The crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), has been determined, showing a centrosymmetric space group and a tetragonally-distorted octahedral geometry around the Cu(II) center . This information is valuable for understanding the potential binding modes and interactions of these compounds with their biological targets.

Chemical Reactions Analysis

The chemical reactions of these compounds are primarily centered around their ability to inhibit enzymes like TS. The analogues with specific substituents have shown varying degrees of potency against human TS, with some being more potent than known inhibitors . The reactivity of these compounds with the enzyme's active site is critical for their inhibitory action and is influenced by the electronic and steric properties of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of electron-withdrawing groups like nitro or chloro substituents can enhance the potency of the compounds against human TS . The specific properties of N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would need to be determined experimentally, but its structure suggests it may have significant biological activity based on the activity of related compounds.

科学研究应用

有效的双重抑制剂

研究表明,与 N-(2,5-二氟苯基)-2-{[3-甲基-7-(4-甲基苯基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代}乙酰胺 在结构上相关的化合物具有作为参与核苷酸合成的关键酶的双重抑制剂的潜力。例如,已经合成并评价了具有 2-氨基-4-氧代-5-芳基硫代-取代-6-甲基噻吩并[2,3-d]嘧啶骨架的化合物对胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的抑制活性,二者都是叶酸途径中的关键酶。这些酶对于 DNA 合成和修复至关重要,使其成为抗癌药物的目标。一项研究表明,此类化合物可以对人 TS 和 DHFR 表现出有效的双重抑制活性,一些类似物显示出显著的效力和选择性,突显了它们作为开发新的抗肿瘤剂的先导化合物的潜力 (Gangjee, Qiu, Li, & Kisliuk, 2008)。

结构表征

已经通过包括晶体学在内的各种技术对 N-(2,5-二氟苯基)-2-{[3-甲基-7-(4-甲基苯基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代}乙酰胺 的类似物的结构特征进行了表征。研究揭示了对它们的分子构象的见解,展示了分子折叠和分子内氢键如何在稳定这些结构中发挥作用。这些信息对于理解它们生物活性的分子基础和指导设计具有改进的药理学特征的新化合物至关重要 (Subasri et al., 2016)。

抗肿瘤活性

噻吩并[3,2-d]嘧啶衍生物的抗肿瘤活性(与所讨论的化合物具有核心结构基序)已得到广泛研究。已证明这些化合物对各种人类癌细胞系表现出有效的抗癌活性。通过修饰连接到噻吩并[3,2-d]嘧啶核心的官能团,研究人员已经能够增强这些化合物的抗癌功效。此类研究强调了噻吩并[3,2-d]嘧啶骨架在药物化学中的重要性,特别是在开发新的癌症疗法中 (Hafez & El-Gazzar, 2017)。

光谱分析

拉曼光谱和傅里叶变换红外光谱等光谱技术已被用于表征类似于 N-(2,5-二氟苯基)-2-{[3-甲基-7-(4-甲基苯基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代}乙酰胺 的化合物。这些研究提供了对这些分子的振动特征的详细见解,促进了对其电子结构和不同取代基对其分子性质的影响的更深入理解。此类信息对于合理设计具有所需生物活性的分子是无价的 (Jenepha Mary, Pradhan, & James, 2022)。

属性

IUPAC Name |

N-(2,5-difluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-9-14(23)7-8-16(17)24/h3-10H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDIWBRMCNMWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)

![N-(3,4-difluorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2527246.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)